Fructose-1-SNAP Exhibits 26-Fold Higher Cytotoxicity than SNAP in DU-145 Prostate Cancer Cells
Fructose-1-SNAP demonstrates a median effective dose (MED) of 4.5 μM in DU-145 human prostate cancer cells, which is 26.7-fold more potent than the parent NO donor SNAP (MED = 120 μM) and 5.7-fold more potent than the glucose analog glucose-2-SNAP (MED = 25.6 μM) [1]. The compound also outperforms the first-generation fructose conjugate, fructose-2-SNAP, by 1.9-fold (MED = 8.7 μM).
| Evidence Dimension | Median Effective Dose (MED) for Cytotoxicity |
|---|---|
| Target Compound Data | 4.5 μM |
| Comparator Or Baseline | SNAP: 120 μM; Glucose-2-SNAP: 25.6 μM; Fructose-2-SNAP: 8.7 μM |
| Quantified Difference | 26.7-fold more potent than SNAP; 5.7-fold more potent than glucose-2-SNAP; 1.9-fold more potent than fructose-2-SNAP |
| Conditions | DU-145 human prostate cancer cells in vitro |
Why This Matters
Higher potency reduces the required compound concentration for effective NO-mediated cytotoxicity, lowering material costs per experiment and minimizing off-target effects in cell-based assays.
- [1] Hou, Y., Wang, J., Andreana, P. R., Cantauria, G., Tarasia, S., Sharp, L., Braunschweiger, P. G., Wang, P. G. The synthesis and cytotoxicity of fructose-1-SNAP, a novel fructose conjugated S-nitroso nitric oxide donor. Tetrahedron Letters, 2001, 42(5), 825-829. View Source
